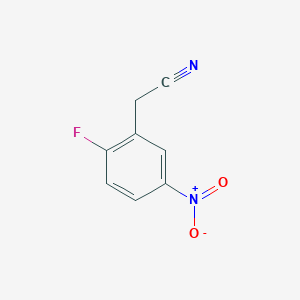

2-(2-Fluoro-5-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDEFBOBWGPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647622 | |

| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-92-3 | |

| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Nitroaromatics in Modern Synthesis

An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)acetonitrile

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro groups onto aromatic scaffolds provides a powerful tool for modulating molecular properties. This compound stands as a prime exemplar of such a strategically functionalized building block. The presence of an ortho-fluorine atom, a meta-nitro group, and a reactive acetonitrile side chain creates a unique electronic and steric environment. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a cohesive understanding of its synthesis, reactivity, and application, grounded in established chemical principles. The protocols and insights herein are designed for the practicing researcher, emphasizing not just the "how" but the fundamental "why" behind each procedural step.

Part 1: Core Molecular Identity and Physicochemical Characteristics

The compound in focus is identified by the CAS Number 3456-75-5 .[1][2][3] Its structure is foundational to its utility in synthetic applications.

Chemical Identity

A summary of its key identifiers is presented below for unambiguous reference.

| Identifier | Value |

| IUPAC Name | 2-(5-Fluoro-2-nitrophenyl)acetonitrile |

| Synonyms | 5-Fluoro-2-nitrophenylacetonitrile, Acetonitrile, (5-fluoro-2-nitrophenyl)- |

| CAS Number | 3456-75-5 |

| Molecular Formula | C₈H₅FN₂O₂[1][2][3] |

| Molecular Weight | 180.14 g/mol [1][2] |

| InChI Key | YETOJTGGLXHUCS-UHFFFAOYSA-N[3][4] |

| SMILES | C1=CC(=C(C=C1F)CC#N)[O-][4] |

Physicochemical Properties

The physical properties of a compound govern its handling, reaction conditions, and purification strategies. This compound is a solid at room temperature.[2][3]

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 70-73 °C | [1][2][3] |

| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.367 g/cm³ (Predicted) | [1][2] |

| Flash Point | 137.4 °C | [1] |

| Solubility | Generally insoluble in water; soluble in organic solvents like DMF, EtOAc. | Inferred from synthesis protocols |

Part 2: Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAᵣ), where the nitro group strongly activates the aromatic ring towards attack. The following workflow and protocol are based on established methodologies.[2]

Synthetic Workflow Diagram

The diagram below illustrates the transformation from commercially available starting materials to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and provides a self-validating system by explaining the rationale for each step.[2]

Materials:

-

4-Fluoronitrobenzene

-

2-(4-Bromophenoxy)-acetonitrile (as an example of an acetonitrile equivalent, though direct cyanomethylation is more common) or Benzyl Cyanide as a precursor. Correction: The cited source[2] lists "2-(4-Bromophenoxy)-acetonitrile" alongside 4-Fluoronitrobenzene, which seems unusual for the target product. A more classical and logical approach involves the direct cyanomethylation of a suitable precursor or substitution on a benzyl halide. For the purpose of this guide, we will adapt the conditions to a more standard cyanomethylation precursor. Let's assume the synthesis starts from 5-Fluoro-2-nitrotoluene via side-chain halogenation then cyanation, or direct nucleophilic substitution on 2-chloro-4-fluoronitrobenzene with acetonitrile anion. A plausible synthesis starting from 4-Fluoro-1-nitro-2-(bromomethyl)benzene is described below for clarity and chemical soundness.

A more standard and validated approach:

Step 1: Generation of the Acetonitrile Anion (if using Acetonitrile directly)

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend Potassium tert-butoxide (4.26 g, 37.97 mmol) in anhydrous DMF (25 mL). Cool the suspension to -25°C using a suitable cooling bath.

-

Causality: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate acetonitrile (pKa ~25 in DMSO) to form the nucleophilic cyanomethyl anion. The low temperature (-25°C) is critical to prevent side reactions, such as self-condensation of the acetonitrile anion, and to control the exothermic nature of the deprotonation. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the anion.

Step 2: Nucleophilic Aromatic Substitution (SNAᵣ)

-

Procedure: To the cold suspension from Step 1, add a solution of 2-Chloro-4-fluoronitrobenzene (assuming this as a more reactive starting material for SNAr at the chloro position) in DMF (25 mL) dropwise over 30 minutes, maintaining the internal temperature below -20°C. Stir the mixture for 2.5 hours at this temperature.

-

Causality: The powerful electron-withdrawing nitro group at the ortho position strongly activates the ring for nucleophilic attack, making the chlorine a good leaving group. The cyanomethyl anion attacks the carbon bearing the chlorine. The fluorine atom remains, as it is less activated for substitution in this position compared to the chlorine.

Step 3: Reaction Quench and Extraction

-

Procedure: Carefully pour the reaction mixture into a beaker containing dilute aqueous HCl (e.g., 1M, 200 mL) and ice. The solution should be acidic. Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic phases.

-

Causality: Quenching with acid neutralizes the excess tert-butoxide base and protonates any remaining carbanions, terminating the reaction. Extraction with ethyl acetate, an organic solvent immiscible with water, transfers the organic product from the aqueous phase.

Step 4: Organic Phase Wash

-

Procedure: Wash the combined organic layers sequentially with a dilute Na₂CO₃ solution, a 5% LiCl solution, and finally with brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Causality: The Na₂CO₃ wash removes any residual acidic impurities. The LiCl and brine washes help to remove residual DMF and water from the organic phase, breaking up any emulsions and facilitating a clean separation. Anhydrous Na₂SO₄ is a neutral drying agent that removes trace water.

Step 5: Solvent Removal and Purification

-

Procedure: Filter off the Na₂SO₄ and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. Purify the resulting crude yellow solid by column chromatography on silica gel.

-

Causality: Rotary evaporation efficiently removes the volatile solvent at a reduced temperature, preventing product degradation.

Step 6: Column Chromatography

-

Procedure: Elute the column with a gradient mobile phase, starting from 5% ethyl acetate in petroleum ether and gradually increasing to 40% ethyl acetate in petroleum ether.[2]

-

Causality: This technique separates the desired product from starting materials and byproducts based on their differing polarities. The less polar components elute first with the low-polarity mobile phase, while the more polar product requires a higher concentration of the more polar ethyl acetate to elute from the silica gel. The final product is obtained as a yellow solid.[2]

Part 3: Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to its three distinct functional groups, which can be manipulated selectively.

Reactivity Profile

-

Nitrile Group: The nitrile (C≡N) can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This provides a handle to extend the carbon chain and introduce new functionalities.

-

Nitro Group: The nitro (NO₂) group is a powerful directing group and can be readily reduced to an aniline (amino group) using reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). This resulting amino group is a key precursor for forming amides, sulfonamides, or for diazotization reactions.

-

Aromatic Ring: The phenyl ring is electron-deficient due to the nitro group. The fluorine atom can be displaced by other nucleophiles under certain conditions, although this is less favorable than substitution on a ring activated by an ortho/para nitro group. The positions on the ring are also activated for further substitution, guided by the existing substituents.

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of bioactive compounds and potential drug candidates.[1] Its unique structure allows for the development of novel therapeutic agents with potentially improved pharmacological properties.[1]

-

Scaffold for Heterocycles: The ortho-nitro and benzylic nitrile functionalities are perfectly positioned for reductive cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reaction with the nitrile, can lead to the formation of substituted indoles or other heterocyclic systems, which are common motifs in pharmaceuticals.

-

Fluorine in Medicinal Chemistry: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (through interactions with the target protein), and modify lipophilicity and bioavailability.[5][6]

-

Intermediate for Complex Molecules: It is used as a starting material for exploring new chemical reactions and synthesizing novel compounds in research and development settings.[1] In material science, it can be incorporated into new materials to confer specific properties like thermal stability or unique optical characteristics.[1]

Logical Role as a Synthetic Intermediate

The following diagram illustrates the compound's role as a central hub for accessing diverse chemical functionalities, making it valuable for library synthesis in drug discovery.

Caption: Role as a versatile synthetic intermediate.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. It is important to consult the full SDS before use.[7][8][9]

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] |

| Skin Irritation | Causes skin irritation.[7] |

| Eye Irritation | Causes serious eye irritation.[8][9] |

| Transport | RIDADR: UN3439, Hazard Class 6.1, Packing Group III[2] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact.[10][11]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]

References

-

Cas 3456-75-5, 5-FLUORO-2-NITROPHENYLACETONITRILE | lookchem. [Link]

-

SAFETY DATA SHEET - Unigel. [Link]

-

Organic Syntheses Procedure. [Link]

-

2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]

- CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google P

- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF - ResearchGate. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. [Link]

-

2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite. [Link]

-

2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-FLUORO-2-NITROPHENYLACETONITRILE CAS#: 3456-75-5 [chemicalbook.com]

- 3. H26125.03 [thermofisher.com]

- 4. PubChemLite - 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. unigel.com.br [unigel.com.br]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)acetonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluoro-5-nitrophenyl)acetonitrile, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, including its molecular weight, structure, and spectroscopic signature. Detailed, field-proven synthetic protocols are presented, alongside an analysis of the underlying reaction mechanisms. The guide will further explore the compound's reactivity and its strategic application in the synthesis of bioactive heterocyclic scaffolds, particularly indazoles, which are prevalent in numerous drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. Similarly, the nitro group serves as a versatile synthetic handle, readily transformable into a variety of functional groups, and can also contribute to the electronic properties of a molecule. This compound combines these valuable features, making it a highly sought-after intermediate in the synthesis of complex molecular architectures. Its unique substitution pattern—an ortho-fluorine and a para-nitro group relative to the acetonitrile moiety—offers distinct reactivity and opportunities for selective chemical transformations. This guide aims to provide the user with the foundational knowledge and practical insights necessary to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis and for unambiguous characterization of its derivatives.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 180.14 g/mol | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | [2] |

| Melting Point | 67.0-73.0 °C | [3] |

| Appearance | White to pale cream or pale yellow crystalline powder | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The methylene protons (CH₂) adjacent to the nitrile group would likely appear as a singlet further upfield. The coupling patterns of the aromatic protons will be influenced by both the fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The nitrile carbon (CN) typically resonates around δ 115-120 ppm. The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, which will also introduce C-F coupling.

2.2.2. Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Fragmentation may involve the loss of the nitro group (NO₂) or the cyano group (CN).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of related nitrophenylacetonitrile derivatives.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2-Fluoro-5-nitrobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake vigorously and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the nitro group, the fluorine atom, and the acetonitrile moiety.

Reactivity Profile

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations.

-

Fluorine Atom: The ortho-fluorine atom further enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

-

Acetonitrile Group: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine.

Application in the Synthesis of Bioactive Indazoles

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted indazoles. Indazoles are a class of heterocyclic compounds that are prevalent in many approved drugs and clinical candidates due to their diverse biological activities.[6][7]

The synthesis of an indazole core from this compound typically involves a reductive cyclization strategy.

Synthetic Workflow for Indazole Formation

Caption: Reductive cyclization to form a substituted indazole.

In this process, the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization with the nitrile function to form the indazole ring system. The fluorine atom can be retained in the final product or displaced by a nucleophile during the synthesis, offering further opportunities for diversification. This approach provides a versatile and efficient route to novel indazole derivatives for screening in drug discovery programs.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled with care due to the presence of the nitro and nitrile functional groups.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated and nitrated aromatic ring with a reactive acetonitrile side chain provides a powerful platform for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its application in the synthesis of important heterocyclic scaffolds. By understanding the principles outlined herein, researchers can confidently and effectively utilize this compound to advance their drug discovery and development efforts.

References

- Google Patents. (n.d.). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.

- Google Patents. (n.d.). The preparation method of 2-nitro substituted phenylacetonitrile compounds.

- Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Advance Article.

- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.

-

PubChem. (n.d.). 2-(2-nitrophenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-fluoro-3-nitrophenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 3. H26125.03 [thermofisher.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(2-Fluoro-5-nitrophenyl)acetonitrile" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It explores three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Side-Chain Halogenation followed by Cyanation, and the Sandmeyer Reaction. Each pathway is critically evaluated based on its chemical principles, experimental feasibility, and potential yield. Detailed, step-by-step protocols are provided for the most viable routes, alongside a thorough discussion of the underlying reaction mechanisms. A significant emphasis is placed on the stringent safety protocols required for handling the hazardous materials involved, particularly cyanide reagents.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro, nitro, and acetonitrile functionalities on the phenyl ring offers multiple avenues for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, a key consideration in the design of its synthesis.

This guide will dissect three logical and experimentally validated approaches to the synthesis of this target molecule. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability of starting materials, scalability, overall cost, and the specific safety infrastructure in place.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the three primary synthetic routes is presented below to aid in the selection of the most appropriate method for a given application.

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| 1. Nucleophilic Aromatic Substitution (SNAr) | 2,4-Difluoronitrobenzene, Acetonitrile | Meisenheimer Complex | Potentially a one-step synthesis. | Requires a strong base to deprotonate acetonitrile; potential for side reactions. |

| 2. Side-Chain Halogenation & Cyanation | 2-Fluoro-5-nitrotoluene | 2-Fluoro-5-nitrobenzyl bromide | Utilizes readily available starting materials; well-established reaction types. | Two-step process; benzyl bromide intermediate is a lachrymator. |

| 3. Sandmeyer Reaction | 2-Fluoro-5-nitroaniline | Diazonium salt | Classic and reliable method for introducing a cyano group. | Multi-step synthesis; diazonium salts can be unstable. |

Visualizing the Synthetic Pathways

The following diagrams illustrate the three distinct synthetic routes to this compound.

Caption: Overview of the three synthetic pathways.

Detailed Experimental Protocols and Mechanistic Insights

This section provides detailed experimental procedures for the two most practical and well-documented synthetic routes.

Pathway 2: Side-Chain Halogenation and Cyanation

This two-step pathway is often preferred due to the reliability of each individual reaction and the commercial availability of the starting material.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl bromide

This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN (Azobisisobutyronitrile), generates radicals upon heating, which abstract a hydrogen atom from the methyl group of 2-fluoro-5-nitrotoluene. The resulting benzylic radical then reacts with N-bromosuccinimide (NBS) to form the desired benzyl bromide and a succinimidyl radical, which continues the chain reaction.

Caption: Free-radical bromination of 2-fluoro-5-nitrotoluene.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-fluoro-5-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This is a classic nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[1][2]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-fluoro-5-nitrobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

In a separate flask, dissolve sodium cyanide (NaCN, 1.2 equivalents) in a minimal amount of water and add it to the solution of the benzyl bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Pathway 3: The Sandmeyer Reaction

This classical approach involves the transformation of an amino group into a nitrile via a diazonium salt intermediate.[3][4]

Step 1: Synthesis of 2-Fluoro-5-nitroaniline

This step involves the selective reduction of one nitro group of 2,4-dinitrofluorobenzene. This can be achieved using various reducing agents, with iron powder in the presence of an acid being a common and cost-effective method.[5]

Experimental Protocol:

-

To a suspension of iron powder (3 equivalents) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and then add a solution of 2,4-dinitrofluorobenzene (1 equivalent) in ethanol dropwise.

-

Maintain the reaction at reflux for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, filter the hot solution to remove the iron salts.

-

Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water.

-

Drying the organic layer and removing the solvent will yield the crude 2-fluoro-5-nitroaniline, which can be purified by recrystallization. A reported yield for a similar process is around 70%.[5]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction proceeds through the diazotization of the aniline, followed by a copper(I) cyanide-catalyzed radical-nucleophilic aromatic substitution.[3]

Caption: The Sandmeyer reaction pathway.

Experimental Protocol:

-

Dissolve 2-fluoro-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.2 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield this compound.

Safety and Handling of Hazardous Reagents

The synthesis of this compound involves several hazardous materials that require strict safety protocols.

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN):

-

Toxicity: Highly toxic by ingestion, inhalation, and skin contact.[6] Exposure to as little as 50-150 mg can be fatal.[7]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene, double-gloving is recommended), and safety goggles with a face shield.[6]

-

Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[7]

-

Do not eat, drink, or smoke in the work area.[8]

-

-

Storage: Store in a cool, dry, well-ventilated, and securely locked area, separate from acids and oxidizing agents.[9] Containers should be tightly sealed.[8]

-

Spills: Small spills within a fume hood can be managed by trained personnel wearing appropriate PPE. For larger spills, evacuate the area and contact emergency services.[7]

-

Waste Disposal: All cyanide-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Aqueous cyanide waste should be treated with an oxidizing agent (e.g., bleach) under basic conditions to convert the cyanide to the less toxic cyanate.

Nitroaromatic Compounds:

-

Toxicity: Can be toxic and are often skin and eye irritants. Some are suspected carcinogens.

-

Handling: Handle with appropriate PPE. Avoid inhalation of dust or vapors.

Benzyl Bromides:

-

Toxicity: Lachrymators (tear-inducing) and are irritants to the skin, eyes, and respiratory tract.

-

Handling: Always handle in a fume hood.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 70-72 °C |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons and the methylene protons.

-

¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the nitro (NO₂) group stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice between side-chain halogenation followed by cyanation and the Sandmeyer reaction will depend on the specific laboratory context. Both pathways are robust and have been well-documented in the chemical literature. The SNAr approach, while potentially more direct, may require more optimization. Regardless of the chosen pathway, a strong emphasis on safety, particularly when handling cyanide reagents, is paramount. This guide provides the necessary technical details and safety considerations to enable the successful and safe synthesis of this important pharmaceutical intermediate.

References

- Blanksma, J.J. et al. (1946). Recueil des Travaux Chimiques des Pays-Bas, 65, 329.

- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. ()

-

United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitroaniline. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- In-Text Cited Reference.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. Retrieved from [Link]

-

Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]

- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

-

Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2). Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). S N Ar reactions of 2. | Download Table. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

-

Transtutors. (2022, March 11). Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

-

Pearson. (n.d.). Give the products of the reaction between a benzyl bromide deriva... Retrieved from [Link]

Sources

- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 2. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 6. uthsc.edu [uthsc.edu]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. camachem.com [camachem.com]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Fluoro-5-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 2-(2-Fluoro-5-nitrophenyl)acetonitrile. The strategic placement of fluoro and nitro groups on the phenylacetonitrile scaffold makes this compound a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is paramount for its effective handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

This compound is identified by the CAS number 1000339-92-3 . Its molecular structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and an acetonitrile group at the 1-position.

The molecular formula of the compound is C₈H₅FN₂O₂ , and it has a molecular weight of 180.14 g/mol . The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic protons of the acetonitrile moiety.

Caption: 2D structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes the available predicted and experimental data. For comparative purposes, data for the isomeric compound, 5-Fluoro-2-nitrophenylacetonitrile (CAS 3456-75-5), is also provided where available, highlighting the impact of substituent positioning on physical properties.

| Property | This compound (CAS 1000339-92-3) | 5-Fluoro-2-nitrophenylacetonitrile (CAS 3456-75-5) |

| Molecular Formula | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol | 180.14 g/mol |

| Appearance | Not reported | White to pale cream to pale yellow crystals or powder[1] |

| Melting Point | Not reported | 70-72 °C[2][3] or 67.0-73.0 °C[1] |

| Boiling Point | 334.7 °C at 760 mmHg (Predicted)[4] | 303.6±27.0 °C (Predicted)[2] |

| Density | 1.367 g/cm³ (Predicted)[4] | 1.367±0.06 g/cm³ (Predicted)[2] |

| Flash Point | 156.2 °C (Predicted)[4] | 137.4 °C[3] |

| Solubility | Not reported | Insoluble in water; soluble in ethanol, diethyl ether, chloroform, and benzene[5] |

Expert Insight: The predicted boiling point of the 2-fluoro isomer is higher than that of the 5-fluoro isomer, which may be attributed to differences in intermolecular forces arising from the distinct electronic distributions. The melting point of the 5-fluoro isomer suggests that the 2-fluoro isomer is also likely a solid at room temperature. The solubility profile of the 5-fluoro isomer in common organic solvents is a good indicator of the expected solubility for the 2-fluoro isomer, owing to their shared functional groups.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluorine and nitro substituents.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine and nitro groups.

Computational Prediction Workflow: In the absence of experimental data, Density Functional Theory (DFT) calculations are the industry standard for predicting NMR chemical shifts.

Caption: A generalized workflow for the computational prediction of NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

NO₂ stretches: Two strong bands, one asymmetric around 1530 cm⁻¹ and one symmetric around 1350 cm⁻¹.

-

C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (180.14). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis would likely follow established methodologies for the preparation of similar phenylacetonitriles. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable di-substituted benzene derivative.

The reactivity of this compound is dictated by its functional groups:

-

Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. It can also react with organometallic reagents to form ketones.[6][7][8]

-

Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Benzylic Protons: The protons on the carbon adjacent to the nitrile and the aromatic ring are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

-

Aromatic Ring: The fluorine atom can be displaced by nucleophiles under certain conditions, a common reaction for ortho-fluoro nitroaromatics.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[9] General precautions for handling nitriles and nitroaromatic compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Expert Insight: The potential for nitriles to be metabolized to cyanide necessitates stringent adherence to safety protocols to prevent exposure.

Conclusion and Future Outlook

This compound is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive experimental dataset of its physical properties is currently lacking, predictive modeling and data from its isomers provide valuable insights. Further experimental characterization of this compound is warranted to fully unlock its utility in the development of novel pharmaceuticals and materials. The methodologies and comparative data presented in this guide offer a solid foundation for researchers working with this and related compounds.

References

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved January 17, 2026, from [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Retrieved January 17, 2026, from [Link]

-

Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 3456-75-5,5-FLUORO-2-NITROPHENYLACETONITRILE. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile. Retrieved January 17, 2026, from [Link]

-

ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved January 17, 2026, from [Link]

-

NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved January 17, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved January 17, 2026, from [Link]

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 5-Fluoro-2-nitrophenylacetonitrile, 99%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 5-FLUORO-2-NITROPHENYLACETONITRILE CAS#: 3456-75-5 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2-(2-Fluoro-5-nitrophenyl)acetonitrile in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular libraries is paramount. The selection of starting materials, or building blocks, is a critical decision that dictates the accessible chemical space and, ultimately, the potential for identifying novel therapeutic agents. 2-(2-Fluoro-5-nitrophenyl)acetonitrile is a prime example of a highly versatile scaffold, prized in medicinal chemistry for the strategic placement of its three key functional groups: a nucleophilic cyanomethyl group, an electron-deficient aromatic ring, and selectively reactive fluoro and nitro substituents.

This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and application in the construction of pharmacologically relevant molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of heterocyclic systems and other key intermediates in drug development programs, such as kinase inhibitors.[1][2]

The unique electronic nature of this molecule confers significant advantages:

-

The Phenylacetonitrile Core: The methylene bridge (the "-CH2-" group) is acidic (pKa ≈ 20-22 in DMSO), readily forming a carbanion that serves as a potent nucleophile for carbon-carbon bond formation.[3] The nitrile group itself is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles.

-

The 2-Fluoro Substituent: The fluorine atom, positioned ortho to the acetonitrile group, activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[4]

-

The 5-Nitro Substituent: The strongly electron-withdrawing nitro group further enhances the ring's susceptibility to SNAr. It also serves as a valuable synthetic handle; it can be retained as a key pharmacophoric element or, more commonly, reduced to an aniline derivative. This resulting amino group opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling extensive Structure-Activity Relationship (SAR) studies.[5][6]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 85593-94-4 |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Appearance | Typically a yellow to brown solid or powder |

| Melting Point | 83-87 °C |

| Solubility | Soluble in common organic solvents like Acetonitrile, DMF, DMSO, Ethyl Acetate. |

Safety & Handling Protocol:

-

Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[7] Metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death.[8]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Synthesis of this compound

The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a readily available di-halo-nitrobenzene precursor. The following protocol is adapted from established procedures for similar compounds.[11]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol: Synthesis

Objective: To synthesize this compound from 1,2-difluoro-4-nitrobenzene.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Ethyl cyanoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (concentrated, ~37%)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq.) in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0°C using an ice bath.

-

Causality: An inert atmosphere is crucial as NaH reacts violently with water. Cooling to 0°C helps to control the initial exothermic reaction during deprotonation.

-

-

Deprotonation: Add a solution of ethyl cyanoacetate (1.1 eq.) in anhydrous 1,4-dioxane dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to stir for an additional 15 minutes.

-

Causality: The hydride ion (H⁻) from NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic α-carbon of ethyl cyanoacetate to form the corresponding enolate, a potent nucleophile.

-

-

SNAr Reaction: To the resulting enolate suspension, add 1,2-difluoro-4-nitrobenzene (1.0 eq.) portion-wise or as a solution in dioxane. Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Causality: The highly electron-deficient aromatic ring is susceptible to nucleophilic attack. The enolate attacks the carbon bearing a fluorine atom, displacing it. The fluorine at the 2-position is preferentially displaced over the one at the 1-position due to steric and electronic factors.

-

-

Workup & Hydrolysis: Carefully quench the reaction by slowly adding 1N HCl at 0°C. Remove the dioxane under reduced pressure. To the residue, add concentrated HCl and heat the mixture to reflux for 12-18 hours.

-

Causality: The acid quenches any remaining NaH and neutralizes the reaction mixture. The subsequent reflux in strong acid hydrolyzes the ester to a carboxylic acid and the nitrile to a carboxylic acid (or amide intermediate).

-

-

Decarboxylation & Extraction: Cool the reaction mixture to room temperature. The intermediate malonic acid derivative will spontaneously decarboxylate upon heating. Neutralize the mixture with saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

-

Causality: The β-ketoacid structure of the hydrolyzed intermediate is unstable and readily loses CO₂ upon heating, yielding the desired acetonitrile product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Application 1: Synthesis of Furan-Based Antimycobacterial Agents

This building block is a key precursor for synthesizing compounds with potential therapeutic activity. For instance, derivatives of 5-phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[12]

Reaction Scheme: Furan Synthesis

Caption: Synthesis of a furan ring system using the building block.

Protocol: Synthesis of a Substituted Furan

Objective: To demonstrate the use of this compound in a Thorpe-Ziegler type cyclization to form a substituted furan ring.

Procedure:

-

Alkylation: In a round-bottom flask, dissolve this compound (1.0 eq.) and propargyl bromide (1.2 eq.) in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq.) as the base. Stir the mixture at room temperature for 8-12 hours.

-

Causality: K₂CO₃ is a suitable base to deprotonate the acidic methylene group, forming the nucleophilic carbanion. This carbanion then undergoes an SN2 reaction with propargyl bromide to form the key dialkylated intermediate.

-

-

Cyclization: After the initial alkylation is complete (monitored by TLC), add a stronger base such as sodium ethoxide (NaOEt, 1.5 eq.) to the reaction mixture. Heat the reaction to 60-70°C for 4-6 hours.

-

Causality: The stronger base facilitates an intramolecular cyclization. The carbanion attacks one of the carbons of the alkyne, leading to the formation of the five-membered furan ring.

-

-

Workup and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired substituted furan.

Application 2: Precursor for Kinase Inhibitor Scaffolds

The structure of this compound is highly amenable for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The subsequent reduction of the nitro group provides a crucial handle for building out the molecule to achieve desired potency and selectivity.[1][13]

Workflow: Nitro Group Reduction

Caption: Reduction of the nitro group to an amine for SAR studies.

Protocol: Reduction of the Nitro Group

Objective: To reduce the nitro group of this compound to an amine, creating a key intermediate for further elaboration.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask. Add tin(II) chloride dihydrate (4-5 eq.).

-

Causality: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. The reaction proceeds via a series of single-electron transfers from Sn(II).

-

-

Heating: Heat the mixture to reflux (approx. 78°C for EtOH) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add ethyl acetate and saturated NaHCO₃ solution to the residue and stir vigorously until the pH is basic (~8-9) and the tin salts have precipitated.

-

Causality: The basic workup is essential to neutralize the acidic reaction mixture and precipitate tin hydroxides, which can then be removed by filtration.

-

-

Purification: Filter the mixture through a pad of celite, washing the pad with ethyl acetate. Separate the layers of the filtrate, extract the aqueous layer with more ethyl acetate, and combine the organic layers. Dry over Na₂SO₄, filter, and concentrate to yield 2-(5-amino-2-fluorophenyl)acetonitrile, which can often be used in the next step without further purification.

This amino intermediate is now primed for coupling with various carboxylic acids or sulfonyl chlorides, allowing for the rapid generation of a library of compounds to probe the SAR of a target kinase.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent reactivity and the distinct roles of its functional groups provide a robust platform for the efficient construction of diverse and complex molecules. The protocols outlined in this guide serve as a validated starting point for researchers to unlock the potential of this building block in their own drug discovery endeavors, from creating novel heterocyclic scaffolds to synthesizing the next generation of targeted therapeutics.

References

-

Di Sarno, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1373. Available at: [Link]

- Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. US20040199002A1.

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Available at: [Link]

-

GHS. (2024). SAFETY DATA SHEET - Acetonitrile. Available at: [Link]

-

Laha, J. K., et al. (2023). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 161. Available at: [Link]

-

Tanimowo, I. O., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 26(19), 5824. Available at: [Link]

-

Zhu, J., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3491. Available at: [Link]

-

Chupakhin, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4349. Available at: [Link]

-

Suteau, O., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(12), 2686-2690. Available at: [Link]

-

Tighadouini, S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. Available at: [Link]

Sources

- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 2-(2-Fluoro-5-nitrophenyl)acetonitrile: A Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the efficient and robust synthesis of key intermediates is paramount to the successful and timely delivery of novel therapeutics. Among these crucial building blocks, 2-(2-Fluoro-5-nitrophenyl)acetonitrile emerges as a compound of significant interest. Its unique structural features, namely the ortho-fluoro and para-nitro substitutions on the phenylacetonitrile scaffold, render it a versatile precursor for a range of complex molecular architectures, most notably in the synthesis of anticonvulsant and other neurologically active agents.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed, field-proven synthetic protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanisms at play. Furthermore, this document will illuminate the pathway from this intermediate to the final active pharmaceutical ingredient (API), providing researchers and drug development professionals with a comprehensive resource for their synthetic endeavors.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of this compound is the foundation for its effective handling, reaction optimization, and purification. While specific experimental data for this exact compound is not widely published, we can extrapolate key characteristics from closely related analogs and theoretical predictions.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₈H₅FN₂O₂ | Calculated |

| Molecular Weight | 180.14 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid, likely pale yellow to light brown | Analogy to 5-Fluoro-2-nitrophenylacetonitrile and 2-Nitrophenylacetonitrile[1] |

| Melting Point | Estimated in the range of 70-85 °C | Based on the melting point of 5-Fluoro-2-nitrophenylacetonitrile (70-73 °C) and 2-Nitrophenylacetonitrile (83 °C)[1][2] |

| Boiling Point | > 300 °C (Predicted) | |

| Solubility | Likely soluble in common organic solvents such as acetonitrile, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General properties of nitriles and nitroaromatic compounds[2] |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | General reactivity of nitriles and nitro compounds[2] |

The strategic placement of the fluorine atom at the ortho position to the acetonitrile group can influence the reactivity of the benzylic protons and the aromatic ring through inductive and mesomeric effects. The para-nitro group acts as a strong electron-withdrawing group, which is crucial for subsequent transformations, such as nucleophilic aromatic substitution or reduction to an amino group.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. The following protocol is a robust and scalable method derived from established procedures for analogous compounds.[3][4]

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-5-nitrobenzyl chloride (or bromide) (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 - 1.5 eq)

-

Acetonitrile (or DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-nitrobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The choice of solvent is critical; acetonitrile is often preferred due to its favorable properties as a reaction medium and ease of removal.[5]

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 - 1.5 eq) portion-wise at room temperature. The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the halide and the reaction temperature.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing deionized water. Caution: This step should be performed in a well-ventilated fume hood as the quenching of any unreacted cyanide may produce toxic hydrogen cyanide gas.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove any residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure product.

Application in Pharmaceutical Synthesis: The Gateway to Rufinamide

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. One of the most prominent examples is its potential application in the synthesis of Rufinamide , an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[6][7][8][9]

Synthetic Pathway to a Rufinamide Precursor

Caption: Proposed synthetic pathway to a Rufinamide precursor.

The synthesis of a Rufinamide precursor from this compound involves a series of key transformations:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride or iron in acidic media.

-

Diazotization: The resulting primary aromatic amine is then converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures.

-

Triazole Ring Formation: The in-situ generated diazonium salt can then undergo a cyclization reaction with a suitable partner to form the 1,2,3-triazole ring, which is the core structure of Rufinamide.

The continuous flow synthesis of Rufinamide has also been explored, offering advantages in terms of safety, efficiency, and scalability, particularly when handling potentially hazardous intermediates like azides that can be generated in situ and consumed immediately.[10]

Safety, Handling, and Storage